molecular formula C14H8ClNO3S2 B281212 N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide

N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide

Cat. No. B281212
M. Wt: 337.8 g/mol
InChI Key: IMMAGUZUMIZEEC-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide, also known as COT or NCTS, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of naphthalene derivatives and has been found to exhibit promising pharmacological properties. In

Mechanism of Action

The mechanism of action of NCTS is not fully understood, but it is believed to involve the inhibition of various cellular pathways. Studies have shown that NCTS can inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer development. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, NCTS has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
NCTS has been found to exhibit various biochemical and physiological effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of inflammatory cells, such as macrophages and neutrophils. It has also been found to induce cell cycle arrest and inhibit the proliferation of cancer cells. Additionally, NCTS has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are associated with oxidative stress and cellular damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of NCTS is its broad range of pharmacological activities, which makes it a promising candidate for the development of new drugs. It is also relatively easy to synthesize, which makes it accessible for laboratory experiments. However, one of the limitations of NCTS is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of NCTS.

Future Directions

There are several future directions for the research and development of NCTS. One area of interest is the development of new drug formulations that can improve its solubility and bioavailability. Another area of interest is the exploration of its potential applications in other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of NCTS, as well as its interactions with other drugs. Overall, NCTS holds great promise as a potential therapeutic agent for various diseases, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of NCTS involves the reaction of 3-chloro-4-hydroxy-1-naphthaldehyde with 2-aminothiophenol in the presence of sulfuric acid. The resulting compound is then treated with sulfamic acid to yield NCTS. The overall synthesis pathway is shown below:

Scientific Research Applications

NCTS has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antitumor, and antimicrobial properties. Studies have shown that NCTS can inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. It has also been found to possess potent antibacterial activity against both gram-positive and gram-negative bacteria.

properties

Molecular Formula

C14H8ClNO3S2

Molecular Weight

337.8 g/mol

IUPAC Name

(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)thiophene-2-sulfonamide

InChI

InChI=1S/C14H8ClNO3S2/c15-11-8-12(9-4-1-2-5-10(9)14(11)17)16-21(18,19)13-6-3-7-20-13/h1-8H/b16-12-

InChI Key

IMMAGUZUMIZEEC-VBKFSLOCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=N\S(=O)(=O)C3=CC=CS3)/C=C(C2=O)Cl

SMILES

C1=CC=C2C(=C1)C(=NS(=O)(=O)C3=CC=CS3)C=C(C2=O)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=NS(=O)(=O)C3=CC=CS3)C=C(C2=O)Cl

Origin of Product

United States

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